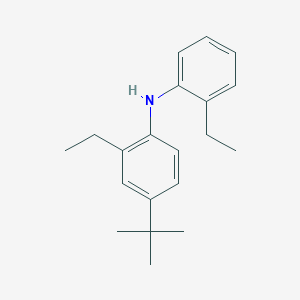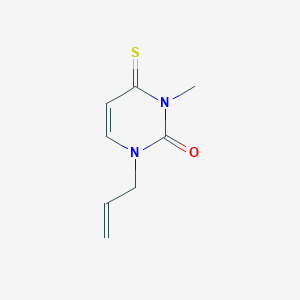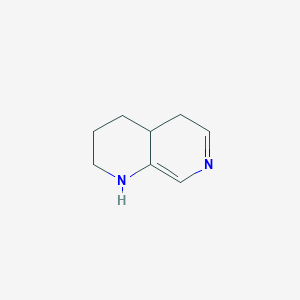
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine can be synthesized through several methods, including cyclization reactions and multistep synthesis. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the Skraup reaction, which involves the cyclization of 3-aminopyridine with glycerol in the presence of a catalyst such as iodine or manganese dioxide, can be used to prepare naphthyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclization reactions using readily available starting materials. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce more saturated naphthyridine derivatives .
Applications De Recherche Scientifique
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit key enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as 1,6-naphthyridine and 1,5-naphthyridine . These compounds share a similar fused-ring structure but differ in the position of nitrogen atoms and other substituents. The unique arrangement of atoms in this compound gives it distinct chemical and biological properties, making it suitable for specific applications.
List of Similar Compounds
- 1,6-Naphthyridine
- 1,5-Naphthyridine
- 1,8-Naphthyridine
Propriétés
Numéro CAS |
116086-99-8 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
1,2,3,4,4a,5-hexahydro-1,7-naphthyridine |
InChI |
InChI=1S/C8H12N2/c1-2-7-3-5-9-6-8(7)10-4-1/h5-7,10H,1-4H2 |
Clé InChI |
BOFBVKIFHMTHQC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC=NC=C2NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



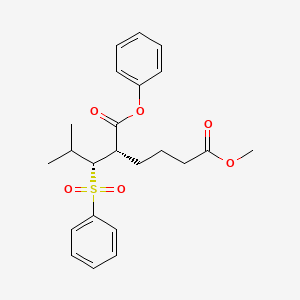
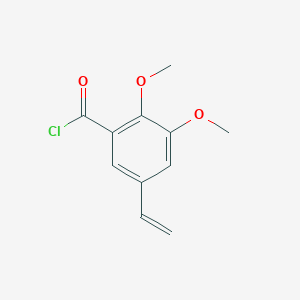
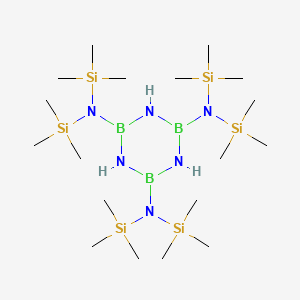
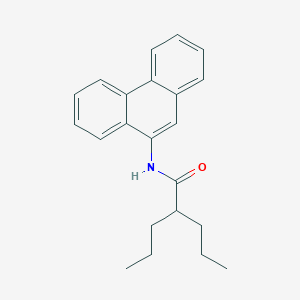

![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)


![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
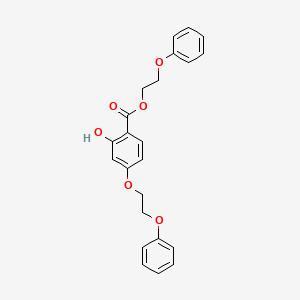
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
